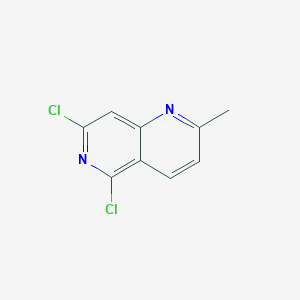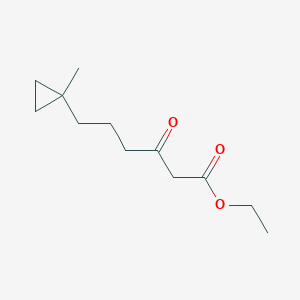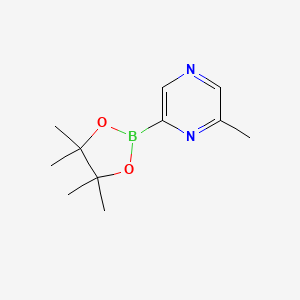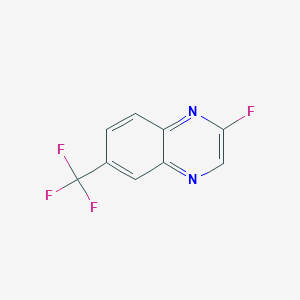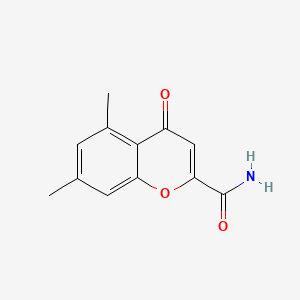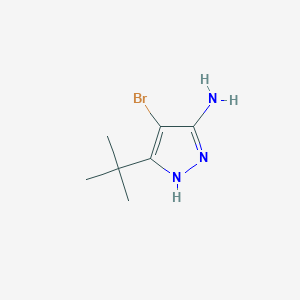
1-(Difluoromethyl)naphthalene-2-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)naphthalene-2-acetonitrile is a chemical compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-2-acetonitrile typically involves difluoromethylation reactions. These reactions can be catalyzed by transition metals, which facilitate the incorporation of the difluoromethyl group into organic molecules. Common reagents used in these reactions include FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds such as O–H, N–H, C=C, C=O, and C≡C .
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-2-acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-ethylamine derivatives.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-2-acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)naphthalene-2-acetonitrile exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-2-acetonitrile can be compared with other difluoromethylated compounds, such as:
1-(Difluoromethyl)naphthalene-2-acetic acid: This compound has a carboxylic acid group instead of an acetonitrile group, which can affect its reactivity and applications.
1-(Difluoromethyl)naphthalene-2-amine: This compound has an amine group, which can influence its interactions with biological systems and its use in medicinal chemistry.
The uniqueness of this compound lies in its combination of a difluoromethyl group and an acetonitrile group, which provides a distinct set of chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H9F2N |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[1-(difluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)12-10(7-8-16)6-5-9-3-1-2-4-11(9)12/h1-6,13H,7H2 |
InChI Key |
HMAAOHJBMODZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B11886897.png)
